Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate
Overview
Description
The compound seems to be a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .Scientific Research Applications
Conversion of Biomass to Value-added Chemicals
Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is closely related to derivatives of HMF, which is produced from plant biomass and has been identified as a versatile chemical building block. The conversion of biomass into furan derivatives like HMF could pave the way for sustainable alternatives to petroleum-based chemicals, offering feedstock for the chemical industry. This transition supports the development of monomers and polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and various chemicals. The significance lies in its potential to replace non-renewable hydrocarbon sources, highlighting a move towards more sustainable chemical production processes (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Synthesis and Biomolecular Research
The compound's derivatives have shown promise in drug synthesis, offering a flexible, diverse, and unique approach due to their functional groups. This flexibility aids in the development of cleaner and more cost-effective drug synthesis methods, with potential applications in cancer treatment, medical materials, and other medical fields. The use of such biomass-derived chemicals can simplify drug synthesis steps, reduce costs, and open up new avenues for medication development, thereby contributing significantly to the pharmaceutical industry's move towards more sustainable and environmentally friendly practices (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMLKFQIKWKPCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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